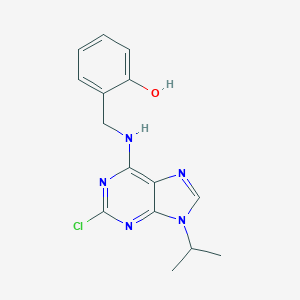

2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine

Overview

Description

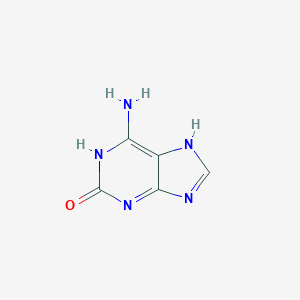

2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine, also known as this compound, is a useful research compound. Its molecular formula is C15H16ClN5O and its molecular weight is 317.77 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phosphodiesterase Isozyme Inhibition : Compounds like 9-(2,6-difluorobenzyl)-9H-purines bearing chlorine, similar to 2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine, have shown promising inhibitory effects on phosphodiesterase isozymes. This could have potential applications in drug discovery and pharmacological research (S. Kozai & T. Maruyama, 1999).

Cytokinin Oxidase/Dehydrogenase Degradation : Studies have observed that 6-(3-hydroxybenzylamino)-9-tetrahydropyran-2-ylpurine and similar derivatives undergo degradation by cytokinin oxidase/dehydrogenase (Lucie Szüčová et al., 2009).

Antiviral Activity : Compounds like 9-benzyl-2-chloro-9H-purines have demonstrated promising in vitro activity against rhinoviruses. This indicates potential for developing new antiviral agents (J. Kelley et al., 1988).

Formation of New Purine Derivatives : The selective magnesiation of chloro-iodopurines leads to the formation of new purine derivatives, like 6-alkyl-2-magnesiated purines, by reacting with aldehydes (Tomáš Tobrman & D. Dvořák, 2006).

Cytotoxic Properties of Platinum Complexes : Cis-[Pd(L(n))(2)Cl(2)] complexes involving 6-benzylamino-9-isopropylpurine derivatives show cytotoxic properties, while their trans counterparts show less cytotoxicity. This is significant for the development of potential chemotherapeutic agents (Z. Trávníček, Lucie Szűčová, & I. Popa, 2007).

Synthesis of Carba-analogues of Myoseverin : The synthesis of carba-analogues of myoseverin using 2,6-dichloro-9-isopropylpurine demonstrates cytostatic activity in specific compounds, contributing to the understanding of potential cancer therapies (Michal Hocek et al., 2003).

Mechanism of Action

Target of Action

Similar compounds have been found to modulate a number of important developmental processes in plants .

Mode of Action

It’s known that similar compounds can slow down senescence-accompanying changes .

Biochemical Pathways

Related compounds have been found to be involved in photosynthesis and the induction of protective responses against oxidative damage .

Pharmacokinetics

It’s known that the chemical structure of similar compounds can influence their bioavailability .

Result of Action

Similar compounds have been found to have anti-senescence properties .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-[[(2-chloro-9-propan-2-ylpurin-6-yl)amino]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN5O/c1-9(2)21-8-18-12-13(19-15(16)20-14(12)21)17-7-10-5-3-4-6-11(10)22/h3-6,8-9,22H,7H2,1-2H3,(H,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFRMKKNRPRGIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)Cl)NCC3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445208 | |

| Record name | 2-({[2-Chloro-9-(propan-2-yl)-9H-purin-6-yl]amino}methyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500568-72-9 | |

| Record name | 2-({[2-Chloro-9-(propan-2-yl)-9H-purin-6-yl]amino}methyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

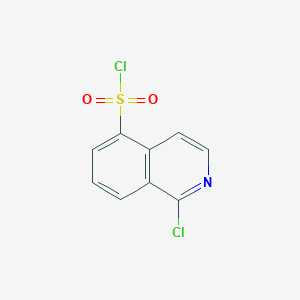

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B23742.png)

![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)